molecular formula C12H23NO4S B2553099 tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate CAS No. 1396968-25-4

tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate

Cat. No. B2553099
CAS RN: 1396968-25-4
M. Wt: 277.38
InChI Key: ZPOBEQZMUMMOGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate is not explicitly described in the provided papers. However, tert-butyl N-hydroxycarbamate has been used as a starting material to prepare tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . This suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, indicating that tert-butyl groups are commonly used in the protection of nitrogen functionalities during synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate is not directly analyzed in the provided papers. However, the crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined, confirming the relative substitution of the cyclopentane ring . This suggests that X-ray crystallography could be a valuable tool in determining the molecular structure of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate. However, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins, with the sulfonyl-nitrogen bond being cleaved under mild acidic conditions . This indicates that tert-butyl and sulfonyl groups can be involved in various chemical transformations, which may be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate are not discussed in the provided papers. However, the synthesis of related tert-butyl carbamates and their subsequent reactions suggest that these compounds are generally stable under a variety of conditions and can be manipulated through selective reactions 9 10.

Relevant Case Studies

While no case studies specifically involving tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate are provided, the papers do present several case studies of related compounds. For example, the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate as an intermediate for CCR2 antagonists is described, highlighting the importance of such compounds in medicinal chemistry . Additionally, the reactivity of N-tert-butyl-1,2-diaminoethane with CO2 to form a carbamate salt is discussed, which could be relevant to the behavior of tert-butyl carbamates in the presence of CO29.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

Tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate and related tert-butyl carbamate derivatives are valuable synthetic intermediates in organic chemistry. They are utilized for their ability to undergo chemoselective transformations, serving as building blocks in the synthesis of complex molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. These intermediates are highlighted for their role in facilitating diverse chemical transformations, underpinning their significance in synthetic strategies (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis and Catalysis

The tert-butyl group is instrumental in the asymmetric synthesis of amines, where compounds like N-tert-butanesulfinyl imines serve as versatile intermediates. These imines, prepared from tert-butanesulfinamide and various aldehydes or ketones, are pivotal for the enantioselective synthesis of a wide array of amines. Their utility extends to the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols, among others. This showcases the broad applicability of tert-butyl-containing compounds in asymmetric synthesis, providing a foundation for producing chiral amines with high enantiomeric purity (Ellman, Owens, & Tang, 2002).

Sensory Materials and Fluorescence

Tert-butyl carbazole derivatives, such as those modified with benzothiazole, demonstrate intriguing properties in the context of sensory materials. For example, certain derivatives can form organogels and self-assemble into nanostructures with strong blue fluorescence. These materials have been explored for their potential in detecting volatile acid vapors, leveraging the organogelation properties of π-gelators to create efficient chemosensors. This highlights the role of tert-butyl carbamate derivatives in the development of novel materials with sensory and fluorescence applications (Sun et al., 2015).

Intermediate in Medicinal Chemistry

The stereoselective synthesis of various stereoisomers of tert-butyl carbamates, such as those derived from cyclohexylcarbamates, is crucial for medicinal chemistry. These stereoisomers serve as key intermediates in the development of pharmaceutical agents, such as factor Xa inhibitors. The controlled stereochemistry at specific carbon centers allows for the scalable production of these intermediates, underscoring their importance in the synthesis of therapeutically relevant compounds (Wang, Ma, Reddy, & Hu, 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-methylsulfonylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-9-6-5-7-10(8-9)18(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOBEQZMUMMOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate

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